5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine
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Overview
Description
5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine is a heterocyclic compound with the molecular formula C9H8ClN3O. This compound features a pyrimidine ring substituted with a chlorine atom at the 5-position and a furan-2-ylmethyl group at the N-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine-2-amine with furan-2-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The furan ring can be subjected to oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Condensation reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydrofuran derivatives.
Scientific Research Applications
5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-aminopyrimidine: Lacks the furan-2-ylmethyl group, making it less versatile in certain reactions.
2-Furylmethylamine: Lacks the pyrimidine ring, limiting its biological activity spectrum.
5-Chloro-N-(phenylmethyl)pyrimidin-2-amine: Similar structure but with a phenyl group instead of a furan ring, affecting its electronic properties and reactivity.
Uniqueness
5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine is unique due to the presence of both the chlorine-substituted pyrimidine ring and the furan-2-ylmethyl group. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity .
Properties
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTKWQDVIXEXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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